Ac-Tyr-Phe-OMe
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-14(24)22-18(12-16-8-10-17(25)11-9-16)20(26)23-19(21(27)28-2)13-15-6-4-3-5-7-15/h3-11,18-19,25H,12-13H2,1-2H3,(H,22,24)(H,23,26)/t18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKAXMXOQRFJPK-OALUTQOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymatic Interaction and Biotransformation Studies of Ac Tyr Phe Ome
Substrate Specificity and Kinetic Analysis with Proteolytic Enzymes
The interaction of Ac-Tyr-Phe-OMe with proteolytic enzymes is primarily governed by the enzyme's substrate specificity, which dictates the preferred amino acid residues and the peptide bond targeted for hydrolysis. Kinetic analysis provides quantitative measures of these interactions, including the rate of catalysis and the affinity between the enzyme and the substrate.
Interactions with Alpha-Chymotrypsin
Alpha-chymotrypsin is a well-characterized serine protease known to preferentially cleave peptide bonds on the carboxyl-terminal side of aromatic or large hydrophobic amino acids such as tyrosine, phenylalanine, and tryptophan. fishersci.casigmaaldrich.comlibretexts.org Given the presence of both tyrosine and phenylalanine residues in this compound, it is a potential substrate for alpha-chymotrypsin.
While specific kinetic parameters (like Km and kcat) for the alpha-chymotrypsin-catalyzed hydrolysis of this compound were not explicitly detailed in the provided search results, studies on related N-acetylated peptide esters have been conducted to understand the factors influencing kinetic parameters. Research on the alpha-chymotrypsin-catalyzed hydrolysis of N-acetylated dipeptide methyl esters has been interpreted in terms of specificity theories and the importance of non-productive binding in determining kinetic parameters. caltech.edu Studies involving other Ac-Tyr-X-OMe or Ac-Phe-X-OMe derivatives have investigated how structural changes in the side chains influence binding and kinetic specificity, affecting apparent Km and kcat values. nih.govjst.go.jpnih.gov
Kinetic studies of alpha-chymotrypsin catalysis with peptide substrates have focused on relating changes in dissociation constants of enzyme-substrate complexes and acylation rate constants to structural variations in the substrates. nih.gov This suggests that detailed kinetic analysis of this compound with alpha-chymotrypsin would involve determining these parameters to understand the enzyme's affinity for the substrate and the catalytic efficiency of the hydrolysis.
Alpha-chymotrypsin catalyzes peptide bond hydrolysis through a two-phase mechanism involving acylation and deacylation, characteristic of serine proteases operating via a covalent hydrolysis or "ping-pong" mechanism. libretexts.orgpearson.compressbooks.pub The catalytic triad, composed of aspartate 102, histidine 57, and serine 195, plays a crucial role in this process. pearson.com
The mechanism involves the nucleophilic attack of the active site serine residue (Ser 195) on the carbonyl carbon of the scissile peptide bond, leading to the formation of a tetrahedral intermediate. libretexts.orgpearson.com This is followed by the release of the C-terminal portion of the substrate and the formation of a covalent acyl-enzyme intermediate. libretexts.orgpressbooks.pub The deacylation phase involves the attack of a water molecule on the acyl-enzyme intermediate, releasing the N-terminal portion of the substrate and regenerating the free enzyme. libretexts.orgpearson.compressbooks.pub
For a substrate like this compound, alpha-chymotrypsin would likely cleave the peptide bond between tyrosine (Tyr) and phenylalanine (Phe), given its specificity for aromatic residues at the P1 position (the residue immediately preceding the cleavage site). The mechanism would involve the formation of an acyl-enzyme intermediate with the acetyl-tyrosine moiety covalently linked to the enzyme, followed by hydrolysis to release acetyl-tyrosine and phenylalanine methyl ester.
Alpha-chymotrypsin exhibits primary specificity for residues with aromatic or large hydrophobic side chains at the P1 position. fishersci.casigmaaldrich.comlibretexts.org However, secondary specificity, involving interactions with residues further away from the scissile bond (P2, P3, P1', P2', etc.), also influences substrate binding and catalytic efficiency. caltech.edunih.gov
Studies on the secondary specificity of alpha-chymotrypsin using peptide substrates of varying lengths and sequences have shown that interactions occur with residues at positions P2 and P1' (the residue immediately following the cleavage site), and potentially P2', but generally not with residues further removed like P3. nih.gov The structural features of residues at these positions can affect the dissociation constants of enzyme-substrate complexes and acylation rates. nih.gov For this compound, the acetyl group at the N-terminus (P2) and the methyl ester at the C-terminus (P1') would influence its interaction with the enzyme's active site and secondary binding pockets. Research on N-acetylated peptide esters has explored the importance of non-productive binding, which is related to secondary specificity, in determining kinetic parameters. caltech.edu
Studies with Other Serine Proteases (e.g., Proteinase K, Pepsin)
While alpha-chymotrypsin is a primary candidate for cleaving this compound due to its specificity, other proteases may also interact with this compound, although potentially with different efficiency and specificity.
Proteinase K is a broad-spectrum serine protease with a wide cleavage specificity, often hydrolyzing peptide bonds adjacent to hydrophobic, aromatic, or aliphatic amino acid residues. nih.gov Its activity on this compound would likely involve cleavage at or near the tyrosine and phenylalanine residues. However, specific studies detailing the interaction and kinetics of this compound with Proteinase K were not found in the provided snippets. Proteinase K is known to hydrolyze keratin (B1170402) at aromatic and hydrophobic residues. nih.gov
Pepsin is an aspartic protease with a preference for cleaving peptide bonds between hydrophobic and preferably aromatic amino acid residues, such as phenylalanine, tyrosine, and tryptophan. uchicago.edu Studies have investigated the action of pepsin on substrates containing phenylalanine and tyrosine. For example, Cbzo-His-Phe-Tyr-OMe and Ac-Phe-Tyr-OH have been studied as pepsin substrates. uchicago.edu Acetyl-pepsin has also shown enhanced hydrolytic activity towards Z-His-Phe(NO2)-Phe-OMe. pnas.org While these studies demonstrate pepsin's ability to cleave peptides containing Tyr-Phe or Phe-Tyr sequences, direct kinetic data for this compound with pepsin was not available in the provided results. Pepsin's substrate binding site is thought to involve multiple sites, including two pockets for apolar side chains on either side of the catalytic site. pnas.org
Studies on the stability of this compound in contact with skin enzymes indicated that while the peptide bond remained intact (peptidase-resistant), the methyl ester was hydrolyzed, confirming esterase activity. unige.ch This suggests that while this compound might be resistant to certain skin peptidases, it can undergo biotransformation via ester hydrolysis.
Enzymatic Stability and Degradation Pathways
The enzymatic stability of this compound is dependent on the presence and activity of enzymes capable of catalyzing its hydrolysis or modification. As discussed, proteolytic enzymes like alpha-chymotrypsin and potentially pepsin could cleave the peptide bond. Additionally, esterases can hydrolyze the methyl ester moiety.
Research on the interaction of this compound with skin enzymes demonstrated that the peptide bond was resistant to cleavage by skin peptidases, but the methyl ester underwent hydrolysis catalyzed by skin esterases. unige.ch This indicates that ester hydrolysis is a potential degradation pathway for this compound in biological systems where esterase activity is present. The degradation products in this case would be Ac-Tyr-Phe and methanol.
The stability of peptides can also be influenced by factors such as the presence of D-amino acids or modifications like N-terminal blocking groups. For instance, blocked peptides were stable against skin catabolism only when the blocking group was at the N-terminal end, and dipeptides with a D-amino acid were resistant to enzymatic attack. unige.ch The acetyl group at the N-terminus of this compound likely contributes to its resistance against aminopeptidases. unige.ch
Peptidase Resistance of the Peptide Bond
Research has indicated that this compound exhibits resistance to peptidase-catalyzed hydrolysis of its peptide bond. In studies involving contact with skin enzymes, this compound was found to be peptidase-resistant, meaning the peptide bond between the tyrosine and phenylalanine residues remained intact. uni.lu This resistance is a notable characteristic, as many naturally occurring peptides are rapidly degraded by peptidases in biological environments. The N-terminal acetylation of the peptide is likely a contributing factor to this observed stability against aminopeptidases, which typically cleave at the N-terminus of peptides. uni.lu
Esterase-Catalyzed Hydrolysis of the Methyl Ester Moiety
Despite the stability of its peptide bond, the methyl ester moiety of this compound is susceptible to enzymatic hydrolysis. Studies have confirmed significant esterase activity capable of cleaving the methyl ester group. uni.lu This hydrolysis results in the formation of the free carboxylic acid derivative, Ac-Tyr-Phe-OH, and methanol. The presence of esterases in various tissues, such as the skin, facilitates this biotransformation. uni.lu
Enzymes with esterase activity, including certain proteases like alpha-chymotrypsin, are known to catalyze the hydrolysis of amino acid and peptide esters. unimma.ac.id While specific kinetic data for the esterase-catalyzed hydrolysis of this compound by purified enzymes may vary, the general principle of ester cleavage by ubiquitous esterases is well-established and supported by observations with this compound. uni.lu
Characterization of Subsequent Degradation Products
The primary degradation product of this compound resulting from esterase activity is Ac-Tyr-Phe-OH. uni.lu This dipeptide acid retains the acetyl group at the N-terminus and the intact peptide bond between tyrosine and phenylalanine.
Further degradation of Ac-Tyr-Phe-OH could potentially occur, although the peptidase resistance of the Tyr-Phe bond observed in the initial studies suggests that cleavage of this specific peptide linkage might be limited. uni.lu However, if the acetyl group were removed by deacetylases, the resulting H-Tyr-Phe-OH could be susceptible to peptidase activity, particularly by aminopeptidases. uni.lu Additionally, the released tyrosine residue, if it were to occur through further breakdown, is known to be subject to its own metabolic pathways, which involve enzymes like tyrosine aminotransferase and 4-hydroxyphenylpyruvate dioxygenase, leading to its eventual degradation. Studies on the biotransformation of related tyrosine-containing dipeptides have shown that released tyrosine can undergo further metabolism. uni.lu
Based on the enzymatic hydrolysis of the methyl ester, the primary degradation pathway is the conversion of this compound to Ac-Tyr-Phe-OH.
Influence of Enzyme Modification and Immobilization on Catalytic Activity
The catalytic activity and stability of enzymes involved in peptide and ester hydrolysis can be significantly influenced by enzyme modification and immobilization techniques. While specific studies detailing the impact of modifying or immobilizing enzymes acting on this compound were not extensively found, general principles from research on similar enzymes and substrates can be applied.
Enzyme immobilization, which involves attaching enzymes to a solid support, can enhance their stability against factors such as temperature, pH, and organic solvents. This can also facilitate enzyme recovery and reuse. Studies with other N-acetylated amino acid esters and peptides have shown that immobilized enzymes, such as immobilized alpha-chymotrypsin, retain catalytic activity and can be used in synthesis or hydrolysis reactions. For instance, immobilized subtilisin has shown enhanced stability and product yield in peptide synthesis reactions in non-aqueous media.
Chemical modification of enzymes, such as acetylation, can also alter their activity and substrate specificity. For example, partial acetylation of pepsin was shown to affect its catalytic activity towards synthetic peptide substrates.
While direct experimental data on the impact of enzyme modification or immobilization on the hydrolysis of this compound is limited in the provided sources, the established effects of these techniques on the activity and stability of esterases and peptidases suggest that such approaches could be explored to modulate the biotransformation of this compound in controlled enzymatic systems.
Advanced Structural and Conformational Characterization of Ac Tyr Phe Ome in Gas Phase
Gas-Phase Spectroscopic Techniques for Conformational Analysis
Gas-phase spectroscopy, particularly when combined with techniques that isolate specific species or conformers, offers a powerful means to probe the intrinsic structures of molecules like Ac-Tyr-Phe-OMe. By cooling the molecules in a supersonic expansion, the population of higher-energy conformers is significantly reduced, allowing for the study of the most stable structures. epfl.ch
Resonant Two-Photon Ionization (R2PI) Spectroscopy
Resonant Two-Photon Ionization (R2PI) spectroscopy is a sensitive technique used to detect molecules in the gas phase, particularly those with aromatic chromophores like tyrosine and phenylalanine residues in this compound. researchgate.netrsc.orgaip.orgtandfonline.com This technique involves using one photon to excite the molecule to an excited electronic state and a second photon to ionize it. By scanning the wavelength of the first photon, an electronic spectrum is obtained, where each peak corresponds to a transition to a different vibronic level of the excited state. The number of observed electronic origins in the R2PI spectrum can provide information about the number of distinct conformers present in the molecular beam. epfl.chrsc.orgresearchgate.net
Studies on protected amino acids and small peptides, including those with phenylalanine, have utilized R2PI to investigate their conformational preferences in the gas phase. researchgate.netrsc.orgaip.orgresearchgate.net For instance, in contrast to unprotected phenylalanine, the R2PI spectrum of Ac-Phe-OMe exhibits only one prominent isomer, suggesting a more restricted conformational landscape for the protected species. rsc.org While direct R2PI spectra of this compound are not extensively detailed in the provided search results, the technique's application to similar protected peptides with aromatic residues indicates its relevance for initial conformational screening by identifying the number of stable species present. researchgate.netrsc.orgaip.orgresearchgate.net
Infrared/Resonant Two-Photon Ionization (IR/R2PI) Spectroscopy
Infrared/Resonant Two-Photon Ionization (IR/R2PI) spectroscopy, also known as IR-UV double resonance spectroscopy or IR-UV ion dip spectroscopy, is a powerful technique for obtaining conformer-specific infrared spectra of molecules in the gas phase. epfl.chaip.orgtandfonline.comresearchgate.netacs.org This method typically involves first exciting a specific conformer using a UV laser (tuned to an electronic transition observed in the R2PI spectrum) and then probing its vibrational modes with an IR laser. If the IR laser is resonant with a vibrational transition of the excited conformer, it can lead to a decrease in the R2PI signal of that conformer (an "ion dip"). epfl.chacs.org By scanning the IR frequency while monitoring the R2PI signal of a selected conformer, a background-free IR spectrum of that specific conformer is obtained. epfl.ch
This technique has been applied to study the vibrational spectra and structures of various protected peptides in the gas phase, including those containing phenylalanine and tyrosine analogs. researchgate.netrsc.orgaip.orgresearchgate.netresearchgate.netacs.orgrptu.de IR/R2PI spectroscopy allows for detailed analysis of characteristic vibrational modes, such as C-H and N-H stretching vibrations, which are highly sensitive to the local environment and hydrogen bonding patterns within a specific conformer. aip.orgrptu.deaip.org
For instance, free N-H stretching absorptions in the gas phase typically appear in the 3400 to 3500 cm⁻¹ region. msu.edu When an N-H group is involved in a hydrogen bond, its stretching frequency is generally shifted to lower wavenumbers (redshifted), and the band often broadens. aip.orgmsu.edu Similarly, C-H stretching vibrations appear in characteristic regions, and their frequencies can also be influenced by their local environment. aip.orgmsu.edu
Studies on protected peptides have used the positions and intensities of N-H stretching bands to identify different types of hydrogen bonds, such as intramolecular backbone-backbone interactions (e.g., C5 or C7 interactions forming turns) or interactions involving side chains. rptu.deaip.org While specific data for this compound's C-H and N-H stretching vibrations are not explicitly provided in the search results, the application of IR/R2PI to similar systems, such as Ac-Val-Phe-OMe and protected amino acids, demonstrates the utility of this approach for characterizing the hydrogen bonding and backbone conformation of this compound. aip.orgrptu.de For example, the NH-stretching band for the AcTyr(Me)OMe monomer was observed at 3462 cm⁻¹ in an IR/R2PI spectrum. rptu.de
Gas-phase IR spectroscopy in the Far-IR/THz range, often combined with techniques like IR-UV ion dip spectroscopy, has been applied to study the conformational preferences of peptides. researchgate.netresearchgate.netacs.orgacs.org While the mid-IR region might be less diagnostic for certain structural details in some cases, the Far-IR region can contain valuable information for clear conformational assignments. researchgate.net
Analysis of C-H and N-H Stretching Vibrations
Electronic Spectroscopy Approaches
Electronic spectroscopy, including techniques like R2PI and UV-UV double resonance spectroscopy, probes transitions between electronic energy levels of a molecule. epfl.chtandfonline.com For molecules with aromatic amino acids like tyrosine and phenylalanine, these transitions typically occur in the ultraviolet (UV) region. The electronic spectrum can provide information about the number of conformers present and their relative populations in the gas phase. epfl.chtandfonline.com
UV-UV double resonance spectroscopy, for example, can be used to selectively probe different conformers by first exciting a molecule to a specific vibronic level of an excited electronic state with one UV laser and then using a second UV laser to probe transitions from that excited state. epfl.chtandfonline.com This allows for the disentanglement of overlapping electronic spectra from multiple conformers. epfl.chtandfonline.com
While the primary focus for detailed structural determination often lies in vibrational spectroscopy, electronic spectroscopy plays a crucial role in identifying the presence of different conformers and enabling conformer-selective vibrational studies through techniques like IR-UV double resonance. epfl.chtandfonline.com The electronic spectra of small peptides in the gas phase have been studied to understand their conformational preferences. tandfonline.com The presence of tyrosine and phenylalanine chromophores in this compound makes it amenable to investigation using these electronic spectroscopy techniques to identify and potentially select individual conformers for further spectroscopic characterization. tandfonline.com
Computational and Theoretical Modeling of Molecular Conformation
Computational and theoretical modeling are indispensable tools for understanding the conformational landscape of flexible molecules like this compound and for interpreting experimental gas-phase spectroscopic data. epfl.chresearchgate.netrsc.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netacs.orgacs.orgtandfonline.comacs.orgnih.govtandfonline.comnih.gov These methods can predict the relative energies and structures of different conformers by exploring the potential energy surface. tandfonline.comacs.orgnih.govtandfonline.com
Various levels of theory and computational methods are employed, ranging from force field calculations for initial conformational searches to more accurate ab initio and Density Functional Theory (DFT) calculations for optimizing geometries and calculating vibrational frequencies and electronic transitions. researchgate.netrsc.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.nettandfonline.comacs.orgnih.govtandfonline.com
Computational studies on protected amino acids and peptides, including those containing phenylalanine and tyrosine, have been performed to complement experimental spectroscopic investigations. researchgate.netrsc.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.nettandfonline.comacs.orgnih.govtandfonline.com These calculations help in assigning observed spectroscopic features to specific conformers and in understanding the factors that stabilize different structures, such as intramolecular hydrogen bonds and van der Waals interactions. rptu.deaip.orgacs.orgnih.govtandfonline.com
For example, DFT calculations have been used to analyze the structures and vibrational frequencies of Ac-Phe-OMe and its dimer, aiding in the assignment of experimental IR/R2PI and Far-IR/THz spectra. researchgate.netresearchgate.netacs.org Theoretical conformational analysis involves exploring dihedral angles (e.g., phi (ϕ), psi (ψ), chi (χ)) that define the backbone and side chain orientations. acs.orgnih.gov Studies on phenylalanine and tyrosine have shown that their conformational landscapes are influenced by these dihedral angles and the formation of intramolecular hydrogen bonds. acs.orgnih.gov
Comparing calculated vibrational spectra with experimental IR spectra is a common approach for validating predicted structures. epfl.chaip.org Advanced theoretical approaches, such as dynamical DFT techniques and Graph Theory, are used to interpret Far-IR/THz spectra and understand the delocalized motions in peptides. researchgate.netacs.orgacs.org The synergy between gas-phase spectroscopy and theoretical calculations provides a comprehensive picture of the structure and dynamics of neutral biomolecules like this compound in the gas phase. acs.org
While specific computational studies focused solely on this compound are not detailed in the provided results, the extensive use of these methods on similar protected peptides with Tyr and Phe residues indicates that computational modeling is a crucial component in the structural and conformational characterization of this compound in the gas phase. researchgate.netrsc.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.nettandfonline.comacs.orgnih.govtandfonline.com
Density Functional Theory (DFT) Calculations for Energy Minima
DFT calculations are a widely used computational tool for determining the optimized geometries and relative energies of molecular conformers, including peptides researchgate.nettandfonline.comrsc.orgrsc.orgnih.govresearchgate.netresearchgate.netacs.orgresearchgate.net. For this compound, DFT is employed to scan the potential energy surface and locate energy minima corresponding to stable conformers. This involves systematically exploring rotations around the peptide backbone dihedral angles (Φ, Ψ, and ω) and side-chain dihedral angles (χ).
The process typically begins with an initial conformational search, which can be performed using various methods, followed by geometry optimization of the generated structures at a chosen DFT level of theory tandfonline.comnih.gov. Common functionals like B3LYP, often combined with basis sets such as 6-31G(d,p) or 6-311+G(d,p), are frequently utilized in peptide conformational studies tandfonline.comnih.govresearchgate.netresearchgate.net. The choice of functional and basis set can influence the calculated relative energies and the predicted stability of different conformers, particularly for systems with aromatic side chains where dispersive interactions are significant tandfonline.comresearchgate.net.
DFT calculations provide the electronic energies of the optimized conformers. Inclusion of zero-point vibrational energy (ZPE) corrections and thermal contributions can yield relative free energies, which are more relevant for comparing conformer populations at a given temperature aip.org. Studies on similar protected peptides like Ac-Phe-OMe and Ac-Val-Phe-OMe have utilized DFT to identify low-energy conformers, including those resembling β-sheet structures rsc.orgresearchgate.net.
Electronic Structure Quantum Chemistry for Conformational Preferences
Beyond DFT, higher-level electronic structure quantum chemistry methods are employed to refine the relative energies of the identified conformers and gain deeper insights into the electronic factors governing conformational preferences tandfonline.comrsc.orgrsc.org. Methods such as Møller-Plesset perturbation theory (MP2) are often used for single-point energy calculations on DFT-optimized geometries to obtain more accurate relative energies, as they better account for electron correlation effects, including dispersive forces that are crucial for peptide conformer stability tandfonline.comresearchgate.nettandfonline.com.
While computationally more expensive, these methods can provide a more accurate ranking of conformer stabilities compared to some DFT methods, especially for peptides with aromatic rings tandfonline.comresearchgate.net. The comparison of results from different levels of theory helps to assess the reliability of the calculated conformational landscape tandfonline.com. Studies on related peptides have shown that MP2 calculations can significantly alter the relative energies and even the structural details of conformers compared to DFT methods like B3LYP tandfonline.com.
The electronic structure calculations also allow for the analysis of intramolecular interactions, such as hydrogen bonds (both backbone-backbone and sidechain-backbone) and π-interactions involving the aromatic rings of tyrosine and phenylalanine, which play a significant role in stabilizing specific conformers researchgate.nettandfonline.comru.nl.
Application of Graph Theory in Conformational Landscape Analysis
Analyzing the complex conformational landscape of even a small peptide like this compound can be challenging due to the multitude of possible conformers arising from rotations around numerous rotatable bonds. Graph theory provides a powerful framework for systematically representing and analyzing this landscape acs.orgacs.orgresearchgate.net.
In this approach, each identified conformer can be represented as a node in a graph, and transitions or relationships between conformers (e.g., through single bond rotations or interconversion pathways) can be represented as edges researchgate.net. This graphical representation allows for the visualization and analysis of the connectivity of the conformational space.
Graph theory can aid in identifying families of conformers, understanding the relationships between different energy minima, and mapping out the pathways for conformational interconversion researchgate.net. This is particularly useful when dealing with a large number of theoretically accessible conformers. The application of graph theory, often in conjunction with theoretical calculations, helps to provide a more complete picture of the conformational preferences by organizing and categorizing the results of extensive searches acs.orgacs.orgresearchgate.net.
Intermolecular Interactions in Microsolvated Peptide Systems
While gas-phase studies reveal the intrinsic conformational preferences, the biological function of peptides often occurs in the presence of solvent, primarily water. Investigating microsolvated peptide systems, where a small, controlled number of solvent molecules are introduced, allows researchers to bridge the gap between the gas phase and condensed phase and understand the initial effects of solvation on peptide structure and stability aip.orgacs.orgepfl.ch.
For this compound, microsolvation studies would involve examining its interactions with one or a few water molecules. These interactions are typically dominated by hydrogen bonding between the water molecule(s) and the peptide backbone (amide N-H and carbonyl C=O groups) and side chains (tyrosine hydroxyl group) aip.orgacs.org.
Computational methods, including DFT and higher-level quantum chemistry calculations, are used to determine the preferred binding sites of water molecules and the resulting changes in the peptide's conformation aip.orgacs.org. These calculations can predict the interaction energies and the structural rearrangements induced by the presence of water.
Experimental techniques such as cold ion spectroscopy, particularly infrared (IR) spectroscopy in the gas phase on microsolvated ions, can provide experimental validation for the computationally predicted structures and interactions aip.orgepfl.ch. By comparing experimental spectra with theoretically calculated spectra of different microsolvated conformers, the most stable and populated structures in the presence of a few water molecules can be identified.
Studies on other microsolvated peptides have shown that even a single water molecule can significantly alter the conformational landscape and induce folding or structural transitions that are not observed in the bare gas phase aip.orgacs.org. For this compound, microsolvation is expected to influence the balance between intramolecular hydrogen bonds and intermolecular interactions with water, leading to a redistribution of conformer populations.
Table 1: PubChem CIDs of Relevant Compounds
| Compound Name | PubChem CID |
| This compound | 7019864 |
| Ac-Phe-Tyr-OH | 2365-53-9 |
| Ac-Phe-OMe | 3618-96-0 |
| L-Tyrosine | 145742 |
| L-Phenylalanine | 614 |
| Acetic acid | 176 |
| Methanol | 887 |
Table 2: Illustrative Examples of Computational Methods Applied to Peptide Conformational Analysis (Based on Search Results)
| Method | Application | Relevant Findings (Examples from Literature) |
| Density Functional Theory (DFT) | Geometry optimization, energy minima calculations, vibrational frequencies. researchgate.netrsc.orgrsc.orgnih.govresearchgate.netresearchgate.netacs.orgresearchgate.net | Identification of stable conformers, relative energy ranking, prediction of spectroscopic properties. rsc.orgtandfonline.comnih.govresearchgate.net |
| Electronic Structure Quantum Chemistry (e.g., MP2) | More accurate single-point energy calculations, analysis of electron correlation. tandfonline.comrsc.orgtandfonline.com | Refined relative energies, improved accuracy for systems with aromatic rings, analysis of non-covalent interactions. tandfonline.comresearchgate.net |
| Graph Theory | Representation and analysis of conformational landscapes. acs.orgacs.orgresearchgate.net | Identification of conformer families, understanding connectivity and interconversion pathways. acs.orgresearchgate.netacs.orgresearchgate.net |
Table 3: Examples of Intermolecular Interactions Studied in Microsolvated Peptides (Based on Search Results)
| Interaction Type | Description | Impact on Conformation (Examples from Literature) |
| Hydrogen Bonding (Peptide-Water) | Interactions between water molecules and peptide backbone/side chains. aip.orgacs.org | Can induce folding or unfolding, stabilize new conformers, alter the relative stability of gas-phase conformers. aip.orgacs.org |
| Hydrogen Bonding (Intramolecular) | Within the peptide itself (backbone-backbone, sidechain-backbone). researchgate.nettandfonline.comru.nl | Primary forces stabilizing specific conformers in the gas phase; compete with peptide-water interactions in microsolvated systems. researchgate.nettandfonline.com |
| π-interactions | Interactions involving aromatic rings (Tyr, Phe). researchgate.nettandfonline.comru.nl | Contribute to conformer stability, particularly in peptides containing aromatic residues. tandfonline.comresearchgate.net |
Advanced Spectroscopic Analysis and Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique used to determine the detailed structure of organic molecules, including peptides. It provides information about the number and type of atoms in a molecule and their connectivity. srce.hrhepvs.chchemrxiv.orgacs.orgacs.org Specifically, 1H and 13C NMR are routinely applied to peptide derivatives. srce.hrchemrxiv.orgacs.orgptfarm.plrsc.org
Proton NMR (1H NMR) is particularly useful for identifying different types of protons in a molecule based on their chemical environment. The chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) of signals provide insights into the functional groups and their arrangement within the peptide structure. For a peptide derivative like Ac-Tyr-Phe-OMe, characteristic signals are expected for the acetyl group, the α-protons of each amino acid residue, the β-protons of tyrosine and phenylalanine, the aromatic protons on the side chains, the amide protons, and the methyl protons of the methyl ester. chemrxiv.org
While specific 1H NMR data for this compound was not directly available in the provided search results, data for a closely related compound, Boc-Tyr-Phe-OMe (where the acetyl group is replaced by a tert-butyloxycarbonyl (Boc) group), illustrates the type of information obtained. For Boc-Tyr-Phe-OMe, 1H NMR signals were observed corresponding to the β-protons of tyrosine and phenylalanine, and the methyl protons of the ester group. ptfarm.pl
Expected 1H NMR signals for this compound would include:
A singlet for the methyl protons of the acetyl group (around 2 ppm).
Signals for the α-protons of both tyrosine and phenylalanine residues (typically between 4-5 ppm). chemrxiv.org
Multiplets for the β-protons of both tyrosine and phenylalanine residues (around 2-3 ppm).
Multiplets in the aromatic region (around 6.5-7.5 ppm) corresponding to the protons on the phenyl ring of phenylalanine and the hydroxyphenyl ring of tyrosine. chemrxiv.org
Signals for the amide protons (typically between 7-9 ppm), which may appear as doublets depending on coupling to the α-protons. chemrxiv.org
A singlet for the methyl protons of the methyl ester group (around 3.5-4 ppm).
Interpretation involves assigning these signals to specific protons in the molecule, confirming the presence of each structural moiety.
Carbon-13 NMR (13C NMR) provides information about the carbon skeleton of the molecule. The chemical shift of each carbon signal is influenced by its electronic environment, allowing differentiation between different types of carbon atoms (e.g., carbonyl carbons, α-carbons, β-carbons, aromatic carbons, methyl carbons). srce.hracs.orgptfarm.plhmdb.ca
Specific 13C NMR data for this compound was not directly found in the provided sources. However, 13C NMR data for Boc-Tyr-Phe-OMe shows signals corresponding to the carbonyl carbons of the amide bonds and ester, the α-carbons, β-carbons, aromatic carbons, and the methyl carbon of the ester. ptfarm.pl
Expected 13C NMR signals for this compound would include:
A signal for the carbonyl carbon of the acetyl group (around 170-175 ppm).
Signals for the carbonyl carbons of the peptide bond and the methyl ester (around 170-175 ppm). ptfarm.pl
Signals for the α-carbons of both tyrosine and phenylalanine residues (around 50-60 ppm). ptfarm.pl
Signals for the β-carbons of tyrosine and phenylalanine residues (around 30-40 ppm). ptfarm.pl
Signals for the aromatic carbons of the phenylalanine and tyrosine side chains (around 115-140 ppm, with distinct signals for substituted and unsubstituted carbons). ptfarm.pl
A signal for the methyl carbon of the methyl ester group (around 50-55 ppm). ptfarm.pl
A signal for the methyl carbon of the acetyl group (around 20-25 ppm).
Analysis of the 13C NMR spectrum helps confirm the presence and nature of each carbon atom in the molecule.
1H NMR Data Interpretation
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain information about its structure through fragmentation patterns. ptfarm.plbachem.comnih.govunibo.itnih.govlibretexts.orgmdpi.comacs.orgresearchgate.netrsc.org
Electrospray Ionization (ESI) is a soft ionization technique commonly used for analyzing peptides and other polar molecules. unibo.itacs.org ESI typically produces protonated molecules ([M+H]+), deprotonated molecules ([M-H]-), or adduct ions (e.g., with sodium, [M+Na]+), allowing for the determination of the molecular weight of the intact peptide. hepvs.chrsc.orgntu.ac.uk High-resolution ESI-MS can provide accurate mass measurements, which can be used to confirm the molecular formula. hepvs.chrsc.orgntu.ac.uk
Quadrupole Time-of-Flight (QTOF) mass spectrometry is a high-resolution technique that combines a quadrupole mass filter with a time-of-flight mass analyzer. unibo.itresearchgate.net This combination allows for accurate mass measurement of both precursor and fragment ions. Tandem MS (MS/MS) in a QTOF instrument involves selecting a precursor ion (e.g., the protonated molecule) and fragmenting it, typically by collision-induced dissociation (CID). nih.govlibretexts.org The resulting fragment ions are then analyzed by the TOF mass analyzer.
Fragmentation of peptides in MS/MS experiments primarily occurs along the peptide backbone, yielding characteristic b and y ions. nih.govlibretexts.org By analyzing the mass differences between these fragment ions, the amino acid sequence of the peptide can be determined or confirmed. While specific ESI-QTOF MS data, including fragmentation analysis, for this compound was not detailed in the provided search results, ESI-QTOF is a standard technique for peptide characterization and would be applied to obtain the molecular weight and sequence information through fragmentation. unibo.itresearchgate.net
Electrospray Ionization (ESI) Techniques
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. srce.hrhepvs.chptfarm.plnih.govacs.orgsci-hub.seacs.orgresearchgate.netmdpi.commdpi.comresearchgate.net FTIR is a widely used technique that allows for rapid acquisition of the infrared spectrum.
For peptides and their derivatives, key absorption bands are observed corresponding to the characteristic functional groups:
Amide I band: Primarily due to the C=O stretching vibration of the peptide amide bonds. This is typically the most intense band in the IR spectrum of a peptide and is sensitive to the secondary structure of the peptide, appearing in the range of approximately 1600-1700 cm⁻¹. acs.orgmdpi.comresearchgate.net
Amide II band: Arises from the coupling of the N-H bending vibration and the C-N stretching vibration of the peptide amide bonds. This band typically appears in the range of approximately 1500-1600 cm⁻¹. acs.orgmdpi.comresearchgate.net
C=O stretching: In addition to the amide I band, a distinct band is observed for the carbonyl group of the methyl ester (typically around 1735-1750 cm⁻¹) rsc.orgnih.gov and the acetyl group (around 1650-1700 cm⁻¹, potentially overlapping with the amide I band). nih.gov
N-H stretching: Bands for N-H stretching vibrations of the amide groups are typically observed in the region of 3200-3500 cm⁻¹. nih.govresearchgate.net
O-H stretching: For tyrosine, a band corresponding to the O-H stretching vibration of the phenolic hydroxyl group is expected around 3400-3600 cm⁻¹. mdpi.com
While specific IR/FTIR data for this compound was not found in the provided search results, data for Boc-Tyr-Phe-OMe shows characteristic IR bands. ptfarm.pl Similarly, IR data for other protected dipeptide methyl esters show relevant peaks for N-H, C=O (ester and amide), and C-H stretches. rsc.orgnih.gov Analysis of the IR or FTIR spectrum of this compound would involve identifying these key functional group vibrations to confirm the presence of the peptide bonds, the acetyl group, the methyl ester, and the tyrosine hydroxyl group.
Compound Information
| Compound Name | PubChem CID |
| This compound (Acetyl-L-tyrosyl-L-phenylalanine methyl ester) | 7019864 |
| 1H NMR Data for Boc-Tyr-Phe-OMe (Partial Data from Source ptfarm.pl) |
| Chemical Shift (δ, ppm) |
| 2.82-2.80 |
| 2.92-2.89 |
| 3.73 |
| 1.54 |
| 13C NMR Data for Boc-Tyr-Phe-OMe (Partial Data from Source ptfarm.pl) |
| Chemical Shift (δ, ppm) |
| 170.9, 168.3 |
| 156.3 |
| 153.9 |
| 139.3 |
| 136.1 |
| 130.7 |
| 128.5 |
| 127.9 |
| 127.2 |
| 125.7 |
| 79.5 |
| 55.8 |
| 54.1 |
| 53.5 |
| 38.6 |
| 36.4 |
| 27.6 |
| IR Data for Boc-Tyr-Phe-OMe (Partial Data from Source ptfarm.pl) |
| Wavenumber (cm⁻¹) |
| 3308 |
| 1776 |
| 1714 |
| 1659 |
Functional Implications and Model System Applications of Ac Tyr Phe Ome
Investigation as a Model System for Peptide Secondary Structure Elements
Short, protected peptides like Ac-Tyr-Phe-OMe can serve as simplified models to understand the conformational preferences and secondary structure formation of larger polypeptides and proteins. The inherent properties of the constituent amino acids, particularly their hydrophobicity and aromaticity, coupled with the blocked termini that remove the influence of charged groups, allow for focused study of backbone and side-chain interactions that drive specific structural motifs.
Towards Beta-Sheet Model Systems
Research utilizing protected amino acids and dipeptides has contributed to understanding the factors that promote beta-sheet structures. While this compound is not explicitly detailed in the provided search results as a beta-sheet model, related protected peptides such as Ac-Phe-OMe, Ac-Val-Phe-OMe, and Ac-Phe-NHMe have been investigated in this context researchgate.netaip.orgresearchgate.net. Studies on Ac-Phe-NHMe and its dimer in the gas phase have shown they can adopt beta-sheet related configurations and serve as beta-sheet model systems researchgate.net. Ac-Phe-OMe itself has been noted to have a conformation similar to an amino acid found within a beta-sheet structure researchgate.net.
Comparisons between the dimer structures of Ac-Phe-NHMe and Ac-Phe-OMe revealed different hydrogen bonding arrangements, highlighting the influence of the C-terminal protecting group on the resulting structure researchgate.netresearchgate.net. The study on Ac-Val-Phe-OMe in the gas phase identified a prominent conformer with a "linear" non-hydrogen-bonded structure, considered an ideal candidate for a beta-sheet model aip.org.
The presence of phenylalanine and tyrosine, both hydrophobic aromatic amino acids, in this compound is significant. Hydrophobic residues, particularly phenylalanine and tyrosine, are frequently observed in "chameleon sequences" within proteins, regions capable of adopting different secondary structures, and are associated with protein aggregation, a process often involving beta-sheet formation nih.gov. Studies on beta-sheet formation in membranes using host-guest peptides with hydrophobic residues like phenylalanine and tyrosine also indicate the importance of these amino acids in driving beta-sheet structures tulane.edu. The fundamental geometry of beta-sheets involves polypeptide strands linked by main chain hydrogen bonds, with side chains extending alternately above and below the sheet plane bbk.ac.uk. The propensity of certain amino acids to favor specific dihedral angles (phi and psi) also influences beta-sheet formation bbk.ac.ukresearchgate.net. Although direct structural data for this compound is not provided, its composition suggests it could similarly be explored as a model to probe the conformational preferences of Tyr-Phe sequences within a constrained environment, contributing to the broader understanding of beta-sheet formation.
Relationship Between Peptide Structure and Sensory Perception
The taste properties of peptides and their derivatives are significantly influenced by their amino acid composition, sequence, and terminal modifications. This compound, being a protected dipeptide with hydrophobic aromatic residues, is relevant to studies investigating the molecular basis of taste, particularly bitterness.
Analysis of Bitterness in Acetylated and Esterified Dipeptides
Research has consistently shown that peptides, and especially those with blocked amino and carboxyl groups through acetylation and esterification, tend to be more bitter than their constituent free amino acids tandfonline.comethz.ch. Acetylated and esterified amino acids and dipeptides are often used as simple models to study the relationship between chemical structure and bitter taste tandfonline.com.
While the specific taste of this compound is not detailed in the search results, studies on similar acetylated and esterified dipeptides provide valuable insights. For instance, Ac-Leu-Phe-OMe, Ac-Phe-Leu-OMe, and Ac-Phe-Phe-OMe have been reported to be bitter tandfonline.comethz.ch. The intensity of bitterness can vary depending on the specific amino acids and their sequence, although some studies on acetylated dipeptide methyl esters suggest that the influence of sequence and configuration might be less pronounced compared to other peptide types tandfonline.com.
Impact of Hydrophobic Amino Acid Residues on Taste Properties
A strong correlation exists between the presence of hydrophobic amino acid residues in peptides and their bitter taste tandfonline.comethz.chresearchgate.netresearchgate.net. Hydrophobic amino acids such as leucine, isoleucine, phenylalanine, tyrosine, and valine are frequently associated with bitterness, particularly when their charged groups are neutralized through modifications like acetylation and esterification tandfonline.comethz.chresearchgate.net.
The hydrophobicity of the side chains of phenylalanine and tyrosine contributes significantly to the bitter taste observed in peptides containing these residues ethz.chresearchgate.netresearchgate.net. Studies have indicated that peptides with a high content of hydrophobic amino acids are likely to develop a bitter taste tandfonline.comethz.ch. The blocking of amino and/or carboxyl groups further intensifies this bitterness tandfonline.comethz.ch. The spatial arrangement and the composition of hydrophobic regions within the peptide molecule are considered major determinants of the type and intensity of peptide bitterness researchgate.net. Given that this compound contains two hydrophobic aromatic amino acids with blocked termini, it is highly probable that this compound exhibits a bitter taste, consistent with the established structure-taste relationships for this class of peptides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
